N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylaminoethyl group, an ethoxybenzo[d]thiazolyl group, and a phenoxyacetamide moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the benzo[d]thiazole ring using ethyl halides in the presence of a base.
Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.
Formation of the phenoxyacetamide moiety: This involves the reaction of phenoxyacetic acid with appropriate amines under dehydrating conditions.
Final coupling: The intermediate compounds are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylaminoethyl and phenoxyacetamide moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is unique due to the presence of the ethoxy group on the benzo[d]thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.ClH/c1-4-26-17-10-11-18-19(14-17)28-21(22-18)24(13-12-23(2)3)20(25)15-27-16-8-6-5-7-9-16;/h5-11,14H,4,12-13,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWTVSHQJDVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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